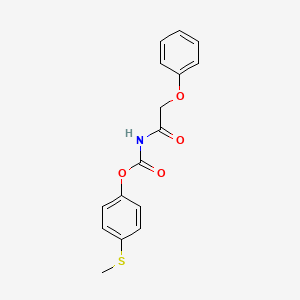

4-(methylthio)phenyl (phenoxyacetyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of carbamates, including those bearing a carbamate moiety on the 4-position, typically involves the reaction of hydroxyaldehydes with phenyl isocyanates, followed by further reactions depending on the desired substituents. For example, 1,4-dihydropyridines bearing a carbamate moiety on the 4-position can be synthesized from the primary reaction of different hydroxyaldehydes with phenyl isocyanates and the subsequent reaction with methyl acetoacetate in the presence of ammonium fluoride (Habibi, Zolfigol, & Safaee, 2013).

Molecular Structure Analysis

The molecular structure of carbamates, including ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and its derivatives, reveals that these compounds can crystallize in different space groups with varying molecular interactions. These interactions include hydrogen bonding and aromatic pi-pi stacking interactions, which contribute to the stability and properties of the compounds (Garden et al., 2007).

Chemical Reactions and Properties

Carbamates undergo a variety of chemical reactions, reflecting their chemical properties. For instance, the synthesis and transformations of methyl [4-(oxoacetyl)phenyl]carbamate involve oxidation and condensation reactions with various reagents, leading to a range of products with different functional groups (Velikorodov & Shustova, 2017). These reactions demonstrate the reactivity of the carbonyl and carbamate groups in these compounds.

Scientific Research Applications

Biological Monitoring and Metabolism : Carbamates, such as phenmedipham, undergo metabolic processes resulting in various metabolites. Studies have focused on the biological monitoring of these substances, identifying metabolites in the urine of workers exposed to such compounds, indicating potential occupational health research applications (Schettgen, Weiss, & Angerer, 2001).

Prodrug Design and Drug Release Mechanisms : Research on carbamates like 4-hydroxyanisole carbamates reveals their use in prodrug design, offering insights into drug release mechanisms that depend on intramolecular cyclization-elimination reactions, rather than enzymatic cleavage. This could imply the potential for 4-(methylthio)phenyl (phenoxyacetyl)carbamate in the design of novel prodrugs (Saari et al., 1990).

Synthesis of Heterocyclic Compounds : Studies on the synthesis of dihydropyridines bearing carbamate moieties highlight the reactivity and potential applications of carbamates in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Habibi, Zolfigol, & Safaee, 2013).

Material Science and Polymer Chemistry : The development of conjugated polymers with donor-acceptor architectures using carbazole and phenothiazine copolymers showcases the application of phenyl derivatives in creating materials with unique electronic properties, potentially relevant for electronic devices and photovoltaics (Jenekhe, Lu, & Alam, 2001).

Mechanism of Action

properties

IUPAC Name |

(4-methylsulfanylphenyl) N-(2-phenoxyacetyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-22-14-9-7-13(8-10-14)21-16(19)17-15(18)11-20-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVLWHYQGQJUOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)OC(=O)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dimethoxyphenyl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5513341.png)

![N-(4-fluorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5513363.png)

![N-{3-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}nicotinamide](/img/structure/B5513373.png)

![9-[(5-chloro-2-thienyl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513380.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-thiophenecarboxamide](/img/structure/B5513383.png)

![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5513395.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5513400.png)

![N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513412.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B5513431.png)

![3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide](/img/structure/B5513439.png)

![ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513445.png)

![N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide](/img/structure/B5513452.png)